molecular formula C11H8N2O3 B3162363 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid CAS No. 87769-67-3

3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid

Cat. No. B3162363
Key on ui cas rn: 87769-67-3
M. Wt: 216.19 g/mol
InChI Key: PWPFONMCUWVZRW-UHFFFAOYSA-N
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Patent
US04404203

Procedure details

A mixture of 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarboxylic acid (1.92 g) ethyl chloroformate (1.1 g) and triethylamine (2.0 ml) in 50 ml of dichloromethane is allowed to stir at 25°-30° C. for 2 hours. Ammonia gas is then bubbled into the mixture for 15 minutes. Water (50 ml) is added and the dichloromethane is separated and concentrated on the rotary evaporator. The residue is chromatographed on silica gel with 2% methanol and chloroform to give 2,3-dihydro-3-oxo-6-phenyl-4-pyridazinecarboxamide.
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:7]([C:8](O)=[O:9])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1.C([N:19](CC)CC)C>ClCCl>[O:1]=[C:2]1[C:7]([C:8]([NH2:19])=[O:9])=[CH:6][C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[N:4][NH:3]1

Inputs

Step One
Name
Quantity
1.92 g
Type
reactant
Smiles
O=C1NN=C(C=C1C(=O)O)C1=CC=CC=C1
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
to stir at 25°-30° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Ammonia gas is then bubbled into the mixture for 15 minutes
Duration
15 min
ADDITION
Type
ADDITION
Details
Water (50 ml) is added
CUSTOM
Type
CUSTOM
Details
the dichloromethane is separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on the rotary evaporator
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel with 2% methanol and chloroform

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O=C1NN=C(C=C1C(=O)N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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